molecular formula C15H11F2N3OS B1677048 Nvp cxcr2 20 CAS No. 1029521-30-9

Nvp cxcr2 20

Cat. No.: B1677048
CAS No.: 1029521-30-9
M. Wt: 319.3 g/mol
InChI Key: PHHZYKZFEBRXAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Nvp cxcr2 20” is a potent and selective CXCR2 antagonist with an IC50 value of 40 nM . It exhibits selectivity for CXCR2 over a panel of 49 other GPCRs . It is orally bioavailable .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 319.33 . It is soluble to 50 mM in DMSO . The compound should be stored at +4°C .

Scientific Research Applications

1. Neuropathic Pain and CXCR2 Signaling

  • Research Context : NVP CXCR2 20 is a selective CXCR2 antagonist. Studies have investigated its role in reducing neuropathic pain following peripheral nerve injury.
  • Findings : The blockade of spinal CXCL3/CXCR2 signaling using this compound has shown efficacy in attenuating neuropathic pain symptoms and reducing CXCL3 expression after chronic constriction injury in rats. This research underscores the potential of targeting CXCR2 in neuropathic pain treatment (Piotrowska et al., 2019).

2. Comparison of Chemokine Receptors in Neuropathic Pain

  • Research Context : In a comparative study of the pharmacological modulation of chemokine receptors, including CXCR2 and CXCR3, in a neuropathic pain model, this compound was a key focus.
  • Findings : The intrathecal administration of this compound resulted in significant attenuation of mechanical and thermal hypersensitivity in rats after nerve injury. This study provides insights into the distinct roles of CXCR2 and CXCR3 in nociceptive transmission, highlighting the therapeutic potential of this compound in neuropathic pain management (Piotrowska et al., 2021).

3. Spinal Cord Chemokines and Neuropathic Pain

  • Research Context : The role of spinal cord chemokines in neuropathic pain has been studied, with a focus on CXCR2 signaling.
  • Findings : Research involving this compound has contributed to understanding the complex interplay of chemokines and their receptors in the spinal cord, leading to advancements in neuropathic pain therapy. These insights are pivotal for developing new analgesic strategies that target specific chemokine receptors like CXCR2 (Piotrowska et al., 2021).

Mechanism of Action

Target of Action

Nvp cxcr2 20 is a potent and selective antagonist of the chemokine receptor CXCR2 . CXCR2 is a G-protein coupled receptor (GPCR) that plays a crucial role in nociception, the body’s response to harmful stimuli .

Mode of Action

this compound interacts with CXCR2 by binding to it and blocking its function . This prevents the receptor’s natural ligands, the Cytokine-Induced Neutrophil Chemoattractants (CINCs; CXCL1-3), from binding and activating the receptor . This inhibition of CXCR2 can attenuate mechanical and thermal hypersensitivity in neuropathic pain models .

Biochemical Pathways

The blockade of CXCR2 by this compound affects several biochemical pathways. It decreases the mRNA and/or protein levels of pronociceptive interleukins (i.e., IL-1beta, IL-6, IL-18) in the spinal cord . Additionally, it reduces the mRNA levels of pronociceptive chemokines; specifically, it decreases the levels of CCL2, CCL6, CCL7, and CXCL4 .

Result of Action

The primary result of this compound’s action is the attenuation of neuropathic pain symptoms and the reduction of CXCL3 expression after chronic constriction injury (CCI) . In naïve mice, this antagonist prevented CXCL3-induced hypersensitivity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of lipopolysaccharide-stimulated microglial cells can produce CXCL3, one of the ligands of CXCR2 . The compound’s efficacy in reducing neuropathic pain may also depend on the severity and type of nerve injury .

Biochemical Analysis

Biochemical Properties

NVP CXCR2 20 plays a crucial role in biochemical reactions by selectively inhibiting the CXCR2 receptor. This receptor is primarily involved in the chemotaxis of neutrophils and other immune cells. This compound interacts with the CXCR2 receptor by binding to its active site, thereby preventing the binding of its natural ligands, such as CXCL1, CXCL2, and CXCL3 . This inhibition reduces the recruitment of neutrophils to sites of inflammation, thereby attenuating inflammatory responses.

Cellular Effects

This compound has profound effects on various cell types and cellular processes. In immune cells, particularly neutrophils, this compound inhibits chemotaxis and reduces the production of pro-inflammatory cytokines . This compound also affects microglial cells in the central nervous system, where it reduces the expression of pro-inflammatory mediators such as interleukin-1 beta and interleukin-6 . Additionally, this compound influences cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and reduced cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the CXCR2 receptor, which is a G-protein-coupled receptor (GPCR). By occupying the receptor’s active site, this compound prevents the activation of downstream signaling pathways that are typically triggered by the binding of natural ligands . This inhibition results in the suppression of the MAPK and nuclear factor kappa B (NF-κB) pathways, leading to reduced expression of pro-inflammatory genes and decreased production of inflammatory mediators . Furthermore, this compound can inhibit the activation of the NLRP3 inflammasome, a key component in the inflammatory response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that the compound remains stable and effective for several hours post-administration . Its effects can diminish over time due to metabolic degradation and cellular adaptation. Long-term studies have indicated that chronic administration of this compound can lead to sustained reductions in inflammatory responses and neuropathic pain . The compound’s stability and degradation profile suggest that it can be a reliable tool for both acute and chronic experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammatory responses and neuropathic pain without significant adverse effects . At higher doses, some toxic effects have been observed, including gastrointestinal disturbances and mild hepatotoxicity . The optimal dosage for therapeutic effects without adverse reactions has been identified in the range of 10-20 μg per administration . These findings highlight the importance of dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with the CXCR2 receptor. The compound’s metabolism involves hepatic enzymes that facilitate its breakdown and elimination . Additionally, this compound can influence metabolic flux by altering the expression of genes involved in energy metabolism and inflammatory responses . The compound’s effects on metabolite levels have been observed in both in vitro and in vivo studies, indicating its broad impact on cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can cross cellular membranes and localize to specific compartments, including the cytoplasm and nucleus . Transporters and binding proteins, such as albumin, facilitate its distribution in the bloodstream and target tissues . The localization and accumulation of this compound are influenced by its chemical properties and interactions with cellular components .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are crucial for its activity. The compound predominantly localizes to the plasma membrane, where it interacts with the CXCR2 receptor . Additionally, this compound can be found in the cytoplasm and nucleus, where it may influence gene expression and other cellular processes . Post-translational modifications and targeting signals play a role in directing this compound to these specific compartments .

Properties

IUPAC Name

4-cyclopropyl-2-[(2,3-difluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2N3OS/c16-11-3-1-2-9(12(11)17)7-22-15-19-13(8-4-5-8)10(6-18)14(21)20-15/h1-3,8H,4-5,7H2,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHHZYKZFEBRXAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=O)NC(=N2)SCC3=C(C(=CC=C3)F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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